molecular formula C10H10OS2 B14451555 4-(1,3-Dithiolan-2-yl)benzaldehyde CAS No. 78784-21-1

4-(1,3-Dithiolan-2-yl)benzaldehyde

Cat. No.: B14451555
CAS No.: 78784-21-1
M. Wt: 210.3 g/mol
InChI Key: UQIJTKOWGZDOEF-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 1,3-dithiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(1,3-Dithiolan-2-yl)benzaldehyde can be synthesized through the reaction of benzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolan ring .

Industrial Production Methods: The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dithiolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)benzaldehyde, particularly in its role as a tyrosinase inhibitor, involves the competitive inhibition of the enzyme’s active site. The 1,3-dithiolan ring interacts with the enzyme, preventing the oxidation of tyrosine to melanin, thereby reducing melanin production .

Comparison with Similar Compounds

  • 4-(1,3-Dioxolan-2-yl)benzaldehyde
  • 4-(1,3-Dithian-2-yl)benzaldehyde

Comparison: 4-(1,3-Dithiolan-2-yl)benzaldehyde is unique due to the presence of the 1,3-dithiolan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

78784-21-1

Molecular Formula

C10H10OS2

Molecular Weight

210.3 g/mol

IUPAC Name

4-(1,3-dithiolan-2-yl)benzaldehyde

InChI

InChI=1S/C10H10OS2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7,10H,5-6H2

InChI Key

UQIJTKOWGZDOEF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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